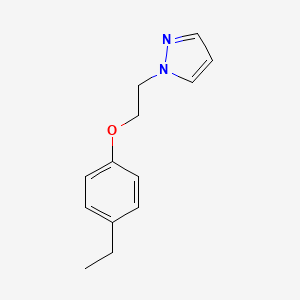

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether encompasses a complex arrangement of functional groups that define its chemical identity and properties. The compound contains a 4-ethylphenyl moiety connected through an ether oxygen atom to a 2-(1H-pyrazol-1-yl)ethyl chain, creating a molecular framework with the formula C₁₃H₁₆N₂O. The aromatic component features a benzene ring substituted with an ethyl group at the para position, while the heterocyclic portion incorporates a five-membered pyrazole ring containing two nitrogen atoms.

The ether linkage represents a critical structural element that influences the overall molecular conformation and electronic distribution throughout the molecule. Spectroscopic analysis reveals that the carbon-oxygen-carbon linkage exhibits characteristic asymmetric stretching vibrations, typically observed between 1140 and 1070 wavenumbers for mixed ether systems containing both aromatic and aliphatic carbons. The presence of the aromatic ether carbon creates a mixed ether classification, where one ether carbon participates in aromatic conjugation while the other remains in an aliphatic environment, leading to distinct spectroscopic signatures for each carbon-oxygen bond.

The pyrazole ring system contributes significant electronic characteristics to the overall molecular structure through its nitrogen-containing heterocyclic framework. Nuclear magnetic resonance spectroscopy demonstrates that pyrazole protons appear in characteristic chemical shift regions, with the ring protons typically resonating between 7.4 and 8.0 parts per million in proton nuclear magnetic resonance spectra. The nitrogen atoms in the pyrazole ring create electron-deficient regions that influence the electronic distribution throughout the ethyl linker and affect the overall molecular polarity.

The ethyl substituent on the phenyl ring introduces additional conformational flexibility and steric considerations that impact the three-dimensional arrangement of the molecule. This alkyl substitution pattern affects the electron density distribution on the aromatic ring and influences the strength of the ether oxygen interaction with the aromatic system. The positioning of the ethyl group at the para position creates a symmetrical electronic environment that minimizes steric hindrance while maintaining optimal electronic conjugation between the aromatic ring and the ether oxygen atom.

Crystallographic Characterization

Crystallographic analysis of compounds structurally related to 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether provides valuable insights into the solid-state organization and intermolecular interactions characteristic of pyrazolyl ether systems. Studies of similar pyrazole-containing ether compounds demonstrate that these molecules typically adopt specific conformational arrangements in the crystalline state that optimize intermolecular hydrogen bonding and π-π stacking interactions.

The crystal packing arrangements observed in related pyrazolyl ethers reveal systematic patterns of molecular organization driven by the geometric constraints imposed by the pyrazole ring and ether linkage. Crystallographic data for the structurally similar compound 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol shows monoclinic crystal system characteristics with specific unit cell parameters that reflect the spatial requirements of the pyrazole-ether framework. The observed crystal structure exhibits bond lengths and angles consistent with optimal orbital overlap between the pyrazole nitrogen atoms and adjacent carbon centers, with carbon-carbon bond distances within the pyrazole ring ranging from 1.472 to 1.500 Angstroms.

Intermolecular interactions in the crystal lattice demonstrate the importance of weak hydrogen bonding between pyrazole nitrogen atoms and hydrogen atoms on adjacent molecules, creating extended networks that stabilize the crystalline structure. The dihedral angles between aromatic rings in these systems typically range from 10 to 15 degrees, indicating near-planar arrangements that facilitate effective π-electron overlap and contribute to crystal stability. These structural features suggest that 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether would likely exhibit similar crystallographic characteristics, with systematic packing arrangements optimized for intermolecular interaction.

The thermal parameters and refinement statistics obtained from single-crystal X-ray diffraction studies of related compounds provide benchmarks for understanding the structural precision and reliability of crystallographic data for this class of molecules. Goodness-of-fit parameters typically range from 1.02 to 1.04, with residual factors indicating high-quality structural determinations. These crystallographic metrics establish confidence levels for structural assignments and validate the computational models used to predict molecular geometries and electronic properties.

| Crystallographic Parameter | Typical Range for Pyrazolyl Ethers | Representative Example |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Monoclinic |

| Space Group | C2/c, P21/c | C2/c |

| Unit Cell Volume | 1800-2200 ų | 2116.0(5) ų |

| Density | 1.2-1.4 g/cm³ | 1.276 g/cm³ |

| Dihedral Angle | 8-15° | 10.65(2)° |

Comparative Analysis with Related Aryl Pyrazolyl Ethers

Comparative structural analysis of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether with related aryl pyrazolyl ether compounds reveals systematic relationships between molecular structure and physicochemical properties across this chemical class. The compound 1-(2-phenoxyethyl)pyrazole, which shares the fundamental pyrazole-ethyl-ether framework but lacks the ethyl substitution on the aromatic ring, provides a direct structural comparison that illuminates the effects of aromatic substitution on molecular properties. Both compounds exhibit molecular weights in the range of 188-200 grams per mole and share similar nuclear magnetic resonance spectroscopic characteristics, particularly in the chemical shift regions corresponding to the pyrazole ring protons and the ethyl linker.

The presence of the ethyl substituent on the phenyl ring in 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether introduces electron-donating effects that distinguish it from unsubstituted phenoxyethyl pyrazole derivatives. This substitution pattern creates enhanced electron density on the aromatic ring, which strengthens the ether bond and influences the overall molecular conformation. Comparative infrared spectroscopic data demonstrates that ethyl-substituted aromatic ethers exhibit carbon-oxygen stretching frequencies that are shifted to lower wavenumbers compared to unsubstituted analogues, reflecting the increased electron density and stronger ether bonding character.

Structural comparisons with 1-butan-2-yl-3-[(4-ethylphenoxy)methyl]pyrazole reveal important differences in the positioning of the ether linkage relative to the pyrazole ring system. While both compounds contain 4-ethylphenyl and pyrazole components, the alternative connection pattern in the comparative compound places the ether oxygen directly adjacent to the pyrazole carbon rather than separated by an ethyl chain. This structural variation significantly affects the conformational flexibility and intermolecular interaction patterns, with the direct connection creating more rigid molecular geometries and altered electronic communication between the aromatic and heterocyclic components.

The compound 5-[(1S)-1-phenoxyethyl]-1H-pyrazole provides additional comparative insights by representing a structural isomer where the ether linkage connects directly to the pyrazole ring through a single carbon bridge. This structural arrangement eliminates the conformational flexibility provided by the ethyl linker in 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether and creates distinct spectroscopic signatures that highlight the importance of molecular flexibility in determining chemical behavior. Nuclear magnetic resonance analysis of these comparative structures demonstrates systematic chemical shift differences that correlate with the degree of conformational restriction and the electronic environment surrounding the ether oxygen atom.

Analysis of the broader family of aryl pyrazolyl ethers reveals that molecular weight ranges typically span from 188 to 260 grams per mole, with 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether falling within the lower portion of this range due to its relatively simple substitution pattern. The comparative molecular weights and structural complexities provide a framework for understanding structure-property relationships within this chemical class and predicting the behavior of related compounds based on systematic structural variations.

| Compound | Molecular Weight | Substitution Pattern | Ether Position |

|---|---|---|---|

| 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether | ~216 g/mol | Para-ethyl phenyl | N1-ethyl-oxygen |

| 1-(2-phenoxyethyl)pyrazole | 188.23 g/mol | Unsubstituted phenyl | N1-ethyl-oxygen |

| 1-butan-2-yl-3-[(4-ethylphenoxy)methyl]pyrazole | 258.36 g/mol | Para-ethyl phenyl | C3-methyl-oxygen |

| 5-[(1S)-1-phenoxyethyl]-1H-pyrazole | 188.23 g/mol | Unsubstituted phenyl | C5-ethyl-oxygen |

Properties

IUPAC Name |

1-[2-(4-ethylphenoxy)ethyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-12-4-6-13(7-5-12)16-11-10-15-9-3-8-14-15/h3-9H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNMLWZGRWHBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether typically involves the reaction of 4-ethylphenol with 2-(1H-pyrazol-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.

Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

Oxidation: 4-ethylphenyl acetic acid.

Reduction: 4-ethylphenyl 2-(dihydropyrazol-1-yl)ethyl ether.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether with analogs from the evidence:

Key Observations :

- Substituent Effects : The target compound lacks the sulfonyl or urea groups seen in analogs (e.g., 9a, 11), which may reduce its polarity compared to compounds like 4-chloro-2-(imidazolylsulfonyl)phenyl ether .

- Aromaticity : Unlike dual-pyrazole systems (e.g., compound 11), the target compound’s single pyrazole ring may exhibit distinct π-π stacking behavior.

Spectral and Physicochemical Properties

- IR/NMR Trends : Pyrazole-containing compounds in show characteristic IR peaks at 1600–1650 cm⁻¹ (C=N stretching) and NMR signals for pyrazole protons near δ 7.5–8.5 ppm . The target compound’s ether linkage would introduce additional signals at δ 3.5–4.5 ppm (CH₂-O).

- Thermal Stability : Urea derivatives (e.g., 9a) exhibit higher melting points (~160°C) due to hydrogen bonding, whereas the target compound’s ether group may lower its melting point .

Biological Activity

4-Ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether is , with a molecular weight of approximately 219.29 g/mol. The structure features an ethylphenyl group linked to a pyrazole moiety via an ether bond, which may influence its biological properties.

Synthesis

The synthesis of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether typically involves the reaction of 4-ethylphenol with appropriate pyrazole derivatives under controlled conditions. Various methods have been explored, including one-pot reactions and solvent-free conditions, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether have shown significant cytotoxic effects against several cancer cell lines. In a study evaluating various pyrazole derivatives, compounds exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | A549 | 26.00 |

Anti-inflammatory Activity

Another significant aspect of the biological activity of pyrazole compounds is their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, a study reported that specific pyrazole conjugates exhibited anti-inflammatory activity similar to diclofenac sodium .

The biological activity of 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have investigated the efficacy of similar compounds:

- Study on Anticancer Activity : A derivative demonstrated significant apoptosis induction in A549 lung cancer cells with an IC50 value of 49.85 µM .

- Anti-inflammatory Effects : In vivo models showed that certain pyrazole derivatives reduced edema and inflammation markers significantly compared to control groups .

Q & A

Basic: What are the recommended synthetic routes for 4-ethylphenyl 2-(1H-pyrazol-1-yl)ethyl ether?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and heterocyclic coupling reactions . Key steps include:

- Etherification : Reacting 4-ethylphenol with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃/DMF, 80°C) to form the ethoxy backbone.

- Pyrazole Coupling : Introducing the pyrazole moiety via a Cu-catalyzed Ullmann coupling or Pd-mediated cross-coupling (e.g., Suzuki-Miyaura), using 1H-pyrazole derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the ethylphenyl group (δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂) and pyrazole protons (δ ~7.5–8.5 ppm) .

- IR : Confirm ether (C-O-C stretch, ~1250 cm⁻¹) and pyrazole (C=N stretch, ~1600 cm⁻¹) functionalities .

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and validates stereochemistry .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-Validation : Compare NMR-derived torsional angles with crystallographic data. Discrepancies may arise from dynamic effects (e.g., rotational freedom in solution vs. solid state) .

- Refinement Strategies : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in low-resolution crystallographic data .

- Impurity Analysis : Employ HPLC-MS to detect synthetic byproducts that may skew spectroscopic interpretations .

Advanced: What strategies optimize synthesis yield under varying solvent conditions?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in etherification steps, while toluene/THF improves coupling reaction efficiency .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for pyrazole coupling; the latter may reduce steric hindrance .

- Temperature Gradients : Conduct reactions at 60–100°C with microwave-assisted synthesis to accelerate kinetics and minimize side reactions .

Advanced: How to design bioactivity assays for this compound based on structural analogs?

Answer:

- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cyclooxygenases) based on analogs like ethyl 2-(1H-pyrazol-1-yl)ethyl thiazole carboxylates, which inhibit cancer cell proliferation .

- Assay Protocols :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase/GTPase activity) with IC₅₀ determination .

- Cellular Uptake : Track compound localization via fluorescent tagging (e.g., BODIPY derivatives) .

Advanced: What are best practices for refining low-resolution crystallographic data using SHELX?

Answer:

- Data Handling : Apply SHELXC/D/E for rapid data scaling and outlier rejection. Use SHELXL’s L.S. planes command to model thermal motion in poorly resolved regions .

- Disorder Modeling : For flexible ethoxy/pyrazole groups, split occupancy refinement with PART -1 and FREE commands ensures accurate electron density maps .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

- Byproduct Formation : Pyrazole dimerization during coupling can occur; mitigate via slow reagent addition and low-temperature quenching .

- Hydroscopicity : The ether group may absorb moisture; use anhydrous Na₂SO₄ during workup and store under argon .

- Chromatography : Optimize solvent gradients (e.g., 5–30% ethyl acetate in hexane) to separate polar impurities .

Advanced: How to analyze non-covalent interactions in the crystal lattice of this compound?

Answer:

- Hirshfeld Surface Analysis : Quantify π-π stacking (pyrazole-phenyl interactions) and C-H···O hydrogen bonds using CrystalExplorer .

- DFT Calculations : Compare experimental (SCXRD) and computed (B3LYP/6-31G*) bond lengths to identify electrostatic contributions .

Basic: What safety precautions are critical during synthesis?

Answer:

- Ventilation : Use fume hoods for bromoethane/pyrazole handling due to volatility and toxicity .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., H₂SO₄, K₂CO₃) before disposal .

Advanced: How to computationally model the compound’s reactivity for reaction optimization?

Answer:

- DFT/MD Simulations : Calculate transition states for pyrazole coupling using Gaussian09 (M06-2X/cc-pVTZ) to predict regioselectivity .

- Solvent Effects : Apply COSMO-RS in ORCA to simulate solvent polarity impacts on reaction energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.